2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide typically involves the following steps:
Formation of the phenoxyacetamide core: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Introduction of the pyrazole moiety: The intermediate product is then reacted with 1-isopropyl-3-methyl-1H-pyrazole-5-amine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Herbicidal Activity: It may disrupt essential metabolic pathways in plants, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A well-known herbicide.
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide: A related compound with similar structural features.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide is unique due to the combination of the phenoxyacetamide and pyrazole moieties, which may confer specific properties not found in other compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-9(2)20-14(6-10(3)19-20)18-15(21)8-22-13-5-4-11(16)7-12(13)17/h4-7,9H,8H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYMYKBAGNZCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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